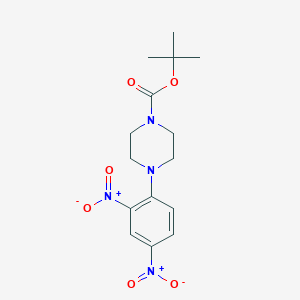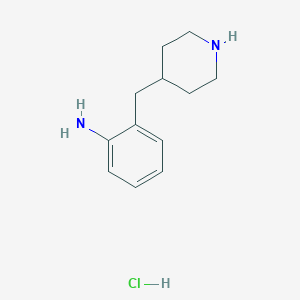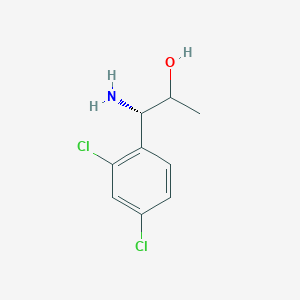
(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. The compound’s structure features an amino group and a hydroxyl group attached to a chiral carbon, making it an important intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 1-(2,4-dichlorophenyl)-2-propanone with a chiral borane complex can yield the desired chiral alcohol.
Industrial Production Methods
Industrial production of this compound often employs large-scale reduction processes using efficient and cost-effective chiral catalysts. The reaction conditions are optimized to achieve high yields and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,4-dichlorophenyl)-2-propanone.
Reduction: Formation of various reduced derivatives with different functional groups.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-(2,4-Dichlorophenyl)-2-propanone: A precursor in the synthesis of the compound.
2,4-Dichlorophenylacetic acid: A related compound with similar structural features.
Uniqueness
(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its applications in various fields make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H11Cl2NO |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
Clé InChI |
MXIZFQFWCWXGED-OLAZFDQMSA-N |
SMILES isomérique |
CC([C@H](C1=C(C=C(C=C1)Cl)Cl)N)O |
SMILES canonique |
CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


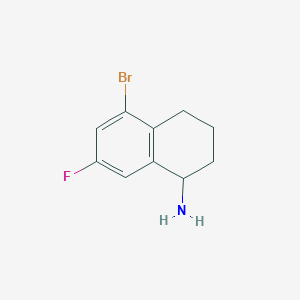

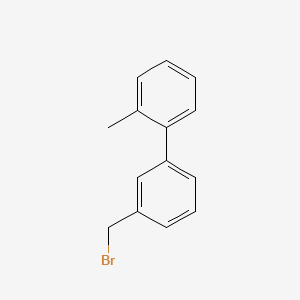

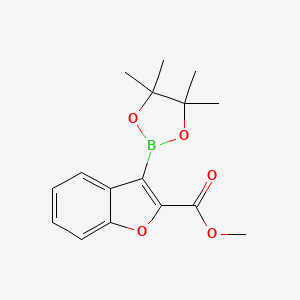
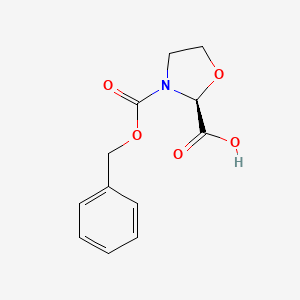
![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)

![6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13027062.png)
![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)
